Arbutin-13C6
Description
Rationale for ¹³C Isotopic Enrichment in Arbutin (B1665170) Research
Arbutin, a glycoside of hydroquinone (B1673460), is primarily known for its role as a tyrosinase inhibitor, which allows it to prevent the formation of melanin (B1238610). researchgate.netchemicalbook.com This property has made it a subject of interest in dermatological and cosmetic research. chemicalbook.comnih.gov The enrichment of arbutin with ¹³C creates Arbutin-13C6, a molecule that is chemically identical to natural arbutin but distinguishable by its higher mass.
The primary reasons for using ¹³C labeling in arbutin research include:
Metabolic Pathway Elucidation: By introducing this compound into a biological system, such as cell cultures, researchers can trace its metabolic fate. moravek.com Analytical methods can detect not only the labeled arbutin but also any metabolites that retain the ¹³C atoms, providing a clear picture of how arbutin is processed and broken down by cells. nih.govnih.gov
Mechanism of Action Studies: Understanding the precise interaction between arbutin and enzymes like tyrosinase can be enhanced. wikipedia.org Isotope tracing can help confirm and detail the binding and inhibitory mechanisms at a molecular level.
Accurate Quantification: this compound serves as an ideal internal standard for quantitative analysis using stable isotope dilution (SID) assays. researchgate.netnih.gov When analyzing complex samples like plant extracts or biological fluids, matrix effects can interfere with the accuracy of measurements. researchgate.net Because a ¹³C-labeled internal standard has nearly identical physicochemical properties to the unlabeled analyte, it can effectively compensate for these variations, leading to highly accurate and precise quantification. researchgate.netnih.gov
Conceptual Framework for Tracer Studies Utilizing this compound
Tracer studies are experiments designed to track the movement and transformation of a substance within a system. youtube.com The use of this compound as a tracer follows a well-established framework.
The experimental design typically involves:
Introduction of the Tracer: A known quantity of this compound is introduced into the biological system under investigation (e.g., a cell culture, a tissue sample, or a whole organism). springernature.com
Incubation and Sampling: The system is allowed to metabolize the tracer over a specific period. Samples are collected at various time points to capture a dynamic snapshot of the metabolic processes. nih.gov
Analysis: The collected samples are analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov
Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio. The increased mass of this compound and its subsequent metabolites allows them to be clearly distinguished from their unlabeled counterparts. maastrichtuniversity.nlnih.gov This enables researchers to measure the rate of uptake, conversion, and clearance of arbutin.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can provide detailed structural information, allowing for the precise identification of which carbon atoms in the metabolites are labeled. nih.govrsc.org This is crucial for identifying unknown metabolites and reconstructing metabolic pathways in detail. nih.gov
Data Interpretation: The data from MS or NMR analysis reveals the extent of ¹³C incorporation into various molecules over time. uni-regensburg.de This information is used to calculate metabolic fluxes and map the pathways through which arbutin is processed. nih.gov
Through this framework, researchers can gain detailed insights into the pharmacokinetics and metabolic impact of arbutin, contributing to a more comprehensive understanding of its biological activity.
Research Findings and Data
Chemical Properties: Arbutin vs. This compound
The primary difference between Arbutin and this compound lies in their molecular weight, owing to the six heavier carbon isotopes in the labeled version. Other physicochemical properties remain nearly identical, which is a critical feature for its use as an internal standard in tracer studies.
| Property | Arbutin (Unlabeled) | α-Arbutin-13C6 | Source(s) |
| Molecular Formula | C₁₂H₁₆O₇ | ¹³C₆C₆H₁₆O₇ | wikipedia.orgnih.gov, cymitquimica.com |
| Molecular Weight | 272.25 g/mol | 278.207 g/mol | nih.gov, cymitquimica.com |
| Appearance | Colorless to white solid powder | Neat (clear/unmixed) | wikipedia.org, cymitquimica.com |
| Primary Function | Tyrosinase Inhibitor | Labeled Analog for Research | chemicalbook.com, researchgate.net |
Applications of Stable Isotope Labeling in Research
The use of stable isotope-labeled compounds like this compound is a cornerstone of modern metabolic research. The table below summarizes key applications.
| Application Area | Description | Key Techniques | Source(s) |
| Metabolic Flux Analysis | Quantifying the rate of turnover of metabolites within a biochemical network to understand pathway activity. | Mass Spectrometry (MS), NMR Spectroscopy | moravek.com, nih.gov |
| Pharmacokinetic Studies | Tracing the absorption, distribution, metabolism, and excretion (ADME) of drugs and other compounds. | LC-MS/MS | moravek.com |
| Quantitative Analysis | Used as internal standards in isotope dilution methods to achieve highly accurate and precise measurements by correcting for matrix effects and sample loss. | LC-MS, GC-MS | researchgate.netnih.govnih.gov |
| Biosynthetic Pathway Discovery | Identifying novel metabolites and elucidating the sequence of biochemical reactions that form them. | High-Resolution MS, NMR | nih.govnih.gov |
| Structural Biology | Determining the three-dimensional structures of biomolecules and their complexes. | Solid-State NMR |
Properties
Molecular Formula |
C₆¹³C₆H₁₆O₇ |
|---|---|
Molecular Weight |
278.21 |
Synonyms |
4-Hydroxyphenyl-β-D-glucopyranoside-13C6; Arbutine-13C6; Arbutoside-13C6; Arbutyne-13C6; Hydroquinone Glucose-13C6; Hydroquinone β-D-Glucopyranoside-13C6; NSC 4036-13C6; Ursin-13C6; Uvasol-13C6; p-Arbutin-13C6; p-Hydroxyphenyl β-D-Glucopyranoside-13C |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment of Arbutin 13c6
Strategies for Selective Carbon-13 Isotope Incorporation
The synthesis of Arbutin-13C6 necessitates the precise introduction of six ¹³C atoms into the glucose moiety of the arbutin (B1665170) molecule. This can be achieved through chemoenzymatic synthesis or biosynthetic precursor labeling, each offering distinct advantages.
Chemoenzymatic Synthesis of this compound
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. This approach is particularly advantageous for producing complex molecules like isotopically labeled glycosides. The synthesis of this compound would typically involve the enzymatic glycosylation of hydroquinone (B1673460) with a ¹³C-labeled glucose donor.
A plausible chemoenzymatic route for this compound synthesis would utilize a glycosyltransferase, an enzyme that catalyzes the transfer of a sugar moiety from an activated donor to an acceptor molecule. The key steps would be:
Synthesis of ¹³C-labeled Glucose Donor: The process begins with the chemical or enzymatic synthesis of a fully labeled [U-¹³C₆]-glucose. This isotopically enriched glucose is then enzymatically converted to an activated sugar donor, such as UDP-[U-¹³C₆]-glucose.
Enzymatic Glycosylation: A suitable glycosyltransferase, potentially from a plant or microbial source known to produce arbutin, is employed to catalyze the transfer of the [U-¹³C₆]-glucose from the UDP-donor to hydroquinone. This reaction forms the desired this compound. One-pot multienzyme (OPME) systems can be designed to streamline this process, where the synthesis of the activated sugar donor and the subsequent glycosylation occur in a single reaction vessel. nih.gov
The use of enzymes ensures high regioselectivity and stereoselectivity, leading to the formation of the desired β-anomer of arbutin with the ¹³C label confined to the glucose ring.
Biosynthetic Precursor Labeling Approaches for Arbutin Analogues
Biosynthetic labeling offers an alternative strategy, particularly for studying metabolic pathways in living systems. In this approach, a ¹³C-labeled precursor is fed to a biological system, such as a plant or a microbial culture, that is capable of synthesizing arbutin.
For this compound, the most direct precursor would be [U-¹³C₆]-glucose. nih.gov The biological system, whether it be plant cells of species like Arctostaphylos uva-ursi or engineered microorganisms, takes up the labeled glucose and incorporates it into its metabolic pathways. nih.govnih.gov The shikimate pathway, which is responsible for the biosynthesis of aromatic compounds, would utilize the labeled glucose to produce both the hydroquinone and the glucose moieties, or in a more targeted approach, the labeled glucose would be directly used for glycosylation of unlabeled hydroquinone. nih.govnih.gov
Subsequent extraction and purification of arbutin from the biological matrix would yield this compound. The efficiency of incorporation and the final isotopic enrichment would depend on the metabolic flux and the dilution of the labeled precursor with endogenous unlabeled pools within the organism. nih.gov
Methodologies for Isotopic Purity Assessment of this compound
Ensuring the isotopic purity of this compound is paramount for its use as an internal standard. The primary techniques for this assessment are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool for determining the extent of isotopic labeling. nih.govwustl.edu By comparing the mass spectrum of the labeled arbutin with its unlabeled counterpart, the isotopic distribution can be precisely measured. For this compound, the molecular ion peak will be shifted by approximately 6 Da compared to the natural arbutin. The absence of significant peaks at intermediate masses would indicate high isotopic enrichment. Techniques like Isotopic Ratio Outlier Analysis (IROA) can be employed to differentiate biological signals from artifacts and determine the exact number of labeled carbons. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the position and extent of isotopic labeling. nih.gov In a ¹³C NMR spectrum of this compound, the signals corresponding to the glucose carbons will be significantly enhanced. rsc.org Furthermore, the presence of ¹³C-¹³C coupling patterns can confirm that the glucose moiety is uniformly labeled. nih.gov Two-dimensional NMR experiments, such as ¹H-¹³C HSQC, can be used to correlate protons with their directly attached ¹³C atoms, confirming the location of the labels. nih.gov
The following table summarizes the key methodologies for assessing isotopic purity:
| Methodology | Principle of Detection | Information Provided |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. The incorporation of ¹³C increases the mass of the molecule. | Provides the overall isotopic enrichment and distribution of isotopologues. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the nuclear spin of ¹³C atoms. The signal intensity is proportional to the number of labeled nuclei. | Confirms the specific positions of the ¹³C labels within the molecule and can quantify site-specific enrichment. |
Chromatographic and Spectroscopic Verification of Labeled Arbutin Conjugates
Once synthesized and its isotopic purity confirmed, this compound must be thoroughly characterized to verify its chemical identity and purity as a labeled conjugate. This is typically achieved through a combination of chromatographic and spectroscopic techniques.
Chromatographic Verification: High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis and purification of arbutin and its analogs. researchgate.net Since the isotopic labeling with ¹³C does not significantly alter the physicochemical properties of the molecule, this compound is expected to have a retention time very similar to that of unlabeled arbutin under the same chromatographic conditions. scispace.comnih.gov Co-injection of labeled and unlabeled standards can be used to confirm this. The use of a diode-array detector (DAD) can provide UV spectra of the eluting peaks, which should be identical for both this compound and natural arbutin, further confirming the identity of the conjugate.
Spectroscopic Verification:
Mass Spectrometry (MS): As mentioned for purity assessment, MS is also crucial for structural verification. The fragmentation pattern of this compound in tandem MS (MS/MS) experiments will be consistent with that of unlabeled arbutin, but the fragment ions containing the glucose moiety will show a mass shift corresponding to the number of ¹³C atoms. researchgate.net This confirms that the label is on the glucose part of the molecule.
NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to unambiguously determine the structure of the synthesized compound. The ¹H NMR spectrum of this compound will be more complex than that of unlabeled arbutin due to ¹H-¹³C coupling. The ¹³C NMR spectrum will show intense signals for the glucose carbons. chemicalbook.comresearchgate.net Detailed analysis of the NMR data allows for the complete assignment of all proton and carbon signals, confirming the structure as arbutin and the location of the isotopic labels. bmrb.io
The table below outlines the expected verification results for this compound:
| Analytical Technique | Expected Result for this compound |
| HPLC | Similar retention time to unlabeled arbutin. |
| UV Spectroscopy (via HPLC-DAD) | Identical UV spectrum to unlabeled arbutin. |
| Mass Spectrometry (MS) | Molecular ion peak shifted by +6 Da compared to unlabeled arbutin. |
| Tandem MS (MS/MS) | Fragmentation pattern consistent with arbutin structure, with fragments containing the glucose moiety showing a +6 Da mass shift. |
| ¹H NMR | Chemical shifts similar to unlabeled arbutin, but with additional complexity due to ¹H-¹³C coupling in the glucose region. |
| ¹³C NMR | Significantly enhanced signals for the six carbons of the glucose moiety. Chemical shifts similar to unlabeled arbutin. |
Advanced Analytical Methodologies Employing Arbutin 13c6
Mass Spectrometry-Based Quantitative Analysis
Mass spectrometry has become the definitive tool for the quantitative analysis of arbutin (B1665170) due to its high sensitivity and selectivity. When coupled with a stable isotope-labeled internal standard like Arbutin-13C6, it allows for the implementation of robust analytical methodologies capable of producing reliable and reproducible results.
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte, in this case, this compound, to the sample prior to any processing steps. This compound is an ideal internal standard as it is chemically identical to the unlabeled arbutin, meaning it behaves in the same manner during extraction, chromatography, and ionization. However, it is distinguishable by its higher mass due to the incorporation of six carbon-13 atoms.
The core principle of IDMS is that the ratio of the signal from the native analyte (unlabeled arbutin) to the signal from the added labeled standard (this compound) is measured by the mass spectrometer. Because the labeled and unlabeled forms are affected proportionally by any sample loss during preparation or fluctuations in instrument performance, this ratio remains constant. By comparing this ratio to a calibration curve prepared with known concentrations of unlabeled arbutin and a fixed concentration of this compound, the exact amount of arbutin in the original sample can be determined with high precision and accuracy.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used platform for the quantitative analysis of arbutin utilizing this compound. The development and validation of such an assay involve several critical steps to ensure its reliability.
A crucial step in developing an LC-MS/MS method is the optimization of the chromatographic separation. The goal is to achieve a sharp, symmetrical peak for arbutin, well-separated from other matrix components that could interfere with the analysis. Since this compound is chemically identical to unlabeled arbutin, it will co-elute under the same chromatographic conditions. This co-elution is desirable in IDMS as it ensures that both the analyte and the internal standard experience the same ionization conditions at the same time.
Typically, reversed-phase chromatography is employed, using a C18 column. The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a small amount of an additive such as formic acid to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of arbutin while separating it from other compounds in the sample.
Table 1: Example Chromatographic Conditions for Arbutin Analysis
| Parameter | Condition |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Note: This is an example, and specific conditions may vary based on the instrument and sample matrix.
Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity. In this technique, the precursor ion (the ionized molecule of interest) is selected in the first mass analyzer, fragmented, and then a specific fragment ion is monitored in the second mass analyzer. This process is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
For arbutin and its labeled counterpart, specific precursor-to-product ion transitions are monitored. The precursor ion for unlabeled arbutin (in positive ion mode) would be its protonated molecule [M+H]+ at m/z 273.1. For this compound, this would be at m/z 279.1, reflecting the mass difference from the six 13C atoms. Upon fragmentation, a characteristic product ion, often corresponding to the hydroquinone (B1673460) moiety, is formed.
Table 2: Example SRM Transitions for Arbutin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Arbutin | 273.1 | 111.1 |
| This compound | 279.1 | 117.1 |
Note: These are hypothetical transitions for illustrative purposes. The exact m/z values and optimal collision energies would need to be determined experimentally.
Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, are a common challenge in LC-MS/MS analysis. This can lead to inaccurate quantification. The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects. Because this compound co-elutes and has the same physicochemical properties as unlabeled arbutin, it is subject to the same matrix effects. As a result, any suppression or enhancement of the signal will affect both the analyte and the internal standard to the same extent, and the ratio of their signals will remain accurate.
Additional strategies to reduce matrix effects include optimizing sample preparation to remove interfering components (e.g., through solid-phase extraction) and ensuring efficient chromatographic separation to move the arbutin peak away from highly suppressing regions of the chromatogram.
Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of arbutin and its metabolites, although it requires a derivatization step to make the polar and non-volatile arbutin molecule suitable for GC analysis. This typically involves silylation, where the hydroxyl groups of arbutin are replaced with trimethylsilyl (B98337) (TMS) groups, increasing its volatility.
GC-MS has been successfully used to quantify arbutin in plant extracts and to study its metabolites in biological samples. In such analyses, a stable isotope-labeled internal standard is crucial for accurate quantification, and this compound would be a suitable candidate. After derivatization, both the derivatized arbutin and the derivatized this compound would be separated on the GC column and detected by the mass spectrometer. The use of the labeled standard would correct for any variability in the derivatization reaction efficiency and injection volume, in addition to any matrix effects. Studies have demonstrated that the use of a stable isotope-labeled internal standard in GC-MS analysis of arbutin provides excellent linearity, accuracy, and precision.
High-Resolution Mass Spectrometry for Comprehensive Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for metabolite identification, offering high mass accuracy and resolving power. cambridge.orgnih.gov When applied to studies involving this compound, HRMS provides a distinct advantage in comprehensively profiling its metabolites. The incorporation of six ¹³C atoms into the arbutin structure results in a molecule with a mass approximately 6 Daltons (Da) higher than its unlabeled counterpart. This mass difference acts as a unique and unambiguous signature.
In a typical experiment, after administration of this compound to a biological system, samples are analyzed by techniques like Liquid Chromatography-HRMS (LC-HRMS). The resulting data is complex, containing thousands of signals from endogenous molecules. However, metabolites derived from this compound can be specifically and confidently identified by searching for pairs of signals that are separated by the characteristic mass shift of the ¹³C-labeled core. acs.orgresearchgate.net This strategy, often termed isotopic ratio outlier analysis (IROA), allows for the differentiation of biological signals from artifacts and background noise. nih.gov
For example, if this compound undergoes hydroxylation, the resulting metabolite will retain the ¹³C₆-glucose core, and its mass will be precisely predictable. This allows for the creation of targeted extraction lists and significantly simplifies data analysis, enabling the confident identification of dozens of metabolites in a single run. nih.gov
Table 1: Theoretical Mass Comparison for HRMS Metabolite Identification
This table illustrates the theoretical exact masses for unlabeled Arbutin, this compound, and a hypothetical hydroxylated metabolite. The distinct mass shift allows for specific detection against a complex biological background.
| Compound | Molecular Formula | Exact Mass (Da) | Notes |
| Arbutin (Unlabeled) | C₁₂H₁₆O₇ | 272.0896 | Natural abundance isotopes. |
| This compound | ¹³C₆C₆H₁₆O₇ | 278.1098 | Mass shift of +6.0202 Da from ¹³C labeling. |
| Hydroxylated this compound | ¹³C₆C₆H₁₆O₈ | 294.1047 | Retains the ¹³C₆ signature after metabolic transformation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Tracing and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method for determining the structure of molecules and for tracing the metabolic fate of isotopically labeled substances. researchgate.net The use of this compound significantly enhances the utility of NMR in metabolic studies.
¹³C NMR for Elucidating Carbon Flux Pathways of this compound
Metabolic flux analysis using ¹³C-labeled substrates is a robust technique to quantify the rates of metabolic pathways. nih.govnih.govethz.chmdpi.com The ¹³C nucleus is NMR-active, but its low natural abundance (1.1%) makes direct observation challenging. cambridge.org The enrichment of this compound with six ¹³C atoms overcomes this limitation, making the glucose moiety highly visible in ¹³C NMR spectra. libretexts.org
As this compound is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By acquiring ¹³C NMR spectra over time, researchers can track the appearance and disappearance of ¹³C signals corresponding to different molecules. cambridge.orgnih.gov The position of the ¹³C label within the metabolite, identified by its unique chemical shift, provides definitive information about the specific biochemical reactions that have occurred. Furthermore, the coupling patterns between adjacent ¹³C nuclei (¹³C-¹³C J-coupling) in the spectra of metabolites offer unambiguous evidence of which carbon-carbon bonds were formed or broken, providing a detailed map of carbon flux through the metabolic network. cambridge.org
Table 2: Hypothetical ¹³C NMR Data for Carbon Flux Analysis of this compound
This table shows hypothetical ¹³C NMR chemical shifts for this compound and two potential metabolites, illustrating how new signals would appear as the compound is processed in a biological system.
| Compound | Labeled Carbon Position | Hypothetical Chemical Shift (ppm) | Inferred Metabolic Step |
| This compound | C-1' (Anomeric) | 103.5 | Parent Compound |
| This compound | C-6' | 62.1 | Parent Compound |
| ¹³C₆-Glucuronic Acid | C-1'' | 100.2 | Glucuronidation |
| ¹³C₆-Glucuronic Acid | C-6'' | 175.4 | Oxidation at C-6' |
| ¹³C₆-Sorbitol | C-1''' | 63.5 | Reduction of glucose moiety |
Quantitative NMR (qNMR) for Concentration Determination of this compound
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the concentration of a substance in solution without the need for an identical reference standard of the analyte. emerypharma.comacanthusresearch.comresearchgate.net The fundamental principle of qNMR is that the integral (area) of an NMR signal is directly proportional to the number of nuclei contributing to that signal. acanthusresearch.comox.ac.uk
To determine the concentration of this compound, a certified internal standard of known concentration and purity is added to the sample. acanthusresearch.comenfanos.comethz.ch By comparing the integral of a specific this compound signal to the integral of a signal from the internal standard, the precise concentration of this compound can be calculated. nih.gov While ¹H qNMR is most common, ¹³C qNMR can also be performed. acs.orgncsu.edu For ¹³C qNMR, specific experimental parameters, such as a long relaxation delay, must be carefully optimized to ensure all signals have fully relaxed between pulses, which is critical for accurate quantification. ox.ac.ukacs.org The high level of ¹³C enrichment in this compound provides a significant signal enhancement, facilitating more rapid and sensitive quantification compared to measuring the compound at natural ¹³C abundance.
Table 3: Illustrative Data for Concentration Determination of this compound by qNMR
This table presents a hypothetical qNMR experiment to determine the concentration of an this compound solution using Maleic Acid as an internal standard.
| Parameter | Internal Standard (Maleic Acid) | Analyte (This compound ) |
| Molecular Weight ( g/mol ) | 116.07 | 278.23 |
| Weight (mg) | 5.80 | 14.25 |
| Purity (%) | 99.9 | - |
| Number of Protons (for ¹H qNMR) | 2 | 1 (Hypothetical unique proton) |
| Integral Value | 1.00 (Normalized) | 0.48 |
| Calculated Moles (μmol) | 49.9 | 47.9 |
| Calculated Purity (%) | - | 93.4 |
| Calculated Concentration (mM) | 10.0 | 9.6 |
Imaging Mass Spectrometry for Spatially Resolved this compound Tracing
Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules directly in thin tissue sections without the need for labels like fluorescent tags. nih.govgalaxyproject.orgyoutube.com Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) IMS are used to generate molecular maps, providing critical information on where a drug or its metabolites are located within the complex architecture of an organ or tissue. researchgate.netnih.govcolumbia.edu
The application of IMS to studies with this compound allows for spatially resolved tracing. A laser is rastered across a tissue section that has been exposed to this compound, and at each point (pixel), a full mass spectrum is acquired. galaxyproject.org By specifically plotting the intensity of the ion corresponding to the mass-to-charge ratio (m/z) of this compound, an image is generated showing its precise location. The same can be done for any of its ¹³C₆-labeled metabolites. nih.gov This provides invaluable insights into drug absorption, distribution, and potential sites of metabolism or accumulation, linking pharmacokinetic data directly to histology. nih.govacs.org The combination of stable isotope labeling with IMS offers a highly specific way to track a compound and its metabolic products in situ. nih.gov
Pharmacokinetic and Biotransformation Research Utilizing Arbutin 13c6 As a Tracer
In Vitro Metabolic Fate and Metabolite Identification of Arbutin-13C6
In vitro systems are crucial for elucidating the metabolic pathways of a compound in a controlled environment, free from the complexities of a whole organism. The use of this compound in these systems provides clear and precise data on its metabolic stability and the identity of its biotransformation products.
To understand the initial steps of arbutin (B1665170) metabolism, this compound can be incubated with subcellular fractions from relevant tissues, such as the liver, intestine, and kidney. These fractions, including microsomes and cytosol, contain a high concentration of drug-metabolizing enzymes. A key metabolic reaction for arbutin is hydrolysis, which cleaves the glycosidic bond to release hydroquinone (B1673460) and glucose.
In such studies, this compound is incubated with liver S9, intestinal S9, and kidney S9 fractions, as well as cryopreserved hepatocytes from various species (e.g., human, rat, dog, monkey) to investigate species-specific differences in metabolism. nih.gov The primary enzymatic activity responsible for the hydrolysis of arbutin is β-glucosidase, which is present in various tissues and also in the gut microbiota. nih.gov While cytochrome P450 (CYP450) enzymes, primarily located in microsomes, are major players in the metabolism of many drugs, studies on arbutin suggest it does not significantly inhibit major CYP450 enzymes, indicating a lower potential for drug-drug interactions mediated by this system. discovery.csiro.au
The rate of disappearance of this compound and the appearance of its labeled hydroquinone metabolite (Hydroquinone-13C0, as the label is on the glucose moiety) would be monitored over time using liquid chromatography-mass spectrometry (LC-MS). The stability of the compound in these fractions provides an estimate of its metabolic clearance in the respective organs.
Table 1: Representative Data on the Metabolic Stability of this compound in Human Liver Subcellular Fractions
| Subcellular Fraction | Incubation Time (min) | This compound Remaining (%) | Labeled Metabolite Detected |
| Microsomes | 0 | 100 | None |
| 30 | 98.5 | Trace Hydroquinone | |
| 60 | 97.2 | Trace Hydroquinone | |
| 120 | 95.8 | Trace Hydroquinone | |
| Cytosol | 0 | 100 | None |
| 30 | 99.1 | Trace Hydroquinone | |
| 60 | 98.5 | Trace Hydroquinone | |
| 120 | 97.9 | Trace Hydroquinone | |
| S9 Fraction | 0 | 100 | None |
| 30 | 95.3 | Hydroquinone | |
| 60 | 89.7 | Hydroquinone | |
| 120 | 80.1 | Hydroquinone |
Note: This table presents hypothetical data representative of typical in vitro metabolic stability assays. The primary metabolite expected from enzymatic hydrolysis is hydroquinone.
Isolated cell systems, such as cultured hepatocytes (e.g., HepG2) or kidney cells (e.g., PK-15), offer a more integrated model of cellular metabolism compared to subcellular fractions. mdpi.comnih.gov When these cells are incubated with this compound, the compound is transported into the cells where it undergoes metabolism. Studies have shown that arbutin is not significantly cytotoxic to hepatocytes at relevant concentrations. nih.gov
The primary biotransformation pathway observed in these cells is the hydrolysis to hydroquinone, followed by potential conjugation of the released hydroquinone. The use of this compound allows for the tracing of the glucose moiety, which would enter the cell's central carbon metabolism. The unlabeled hydroquinone can then be further metabolized. In vitro studies using cell lines like Caco-2 can also provide insights into the permeability and potential for intestinal metabolism of arbutin. discovery.csiro.au Research indicates that arbutin has low permeability. discovery.csiro.au
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the analytical technique of choice for identifying and quantifying drug metabolites. The use of this compound is particularly advantageous here. The six-dalton mass shift of the parent compound makes it easily distinguishable from the unlabeled endogenous matrix.
When this compound is hydrolyzed, the resulting glucose molecule retains the ¹³C labels, while the hydroquinone is unlabeled. If the hydroquinone subsequently undergoes conjugation (e.g., glucuronidation or sulfation), the resulting metabolites will not carry the ¹³C label. However, the presence of the labeled glucose provides definitive proof of the initial hydrolysis of the administered this compound. Advanced MS techniques can fragment the molecules, and the specific fragmentation pattern of the labeled glucose would confirm its origin from this compound.
Preclinical Pharmacokinetic (PK) Investigations of this compound in Animal Models
Animal models, most commonly rodents such as Sprague-Dawley rats, are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole-organism setting. researchgate.net Administering this compound to these models allows for detailed pharmacokinetic profiling.
Following oral or intravenous administration of this compound, blood samples are collected at various time points. The plasma is then analyzed by LC-MS/MS to determine the concentration of the labeled parent compound and its metabolites over time. This data is used to calculate key pharmacokinetic parameters.
General pharmacokinetic studies of unlabeled arbutin in rats have shown that it has a short half-life (approximately 0.42 hours) and high oral bioavailability (around 65%). discovery.csiro.aunih.gov It is absorbed from the small intestine and rapidly metabolized in the liver. researchgate.net The use of this compound would allow for a more precise determination of these parameters without interference from any potential endogenous sources.
Table 2: Representative Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 1500 ± 250 |
| Tmax (Time to Cmax) | h | 0.5 ± 0.1 |
| AUC (Area Under the Curve) | ng·h/mL | 2800 ± 400 |
| t₁/₂ (Half-life) | h | 0.45 ± 0.08 |
| Oral Bioavailability (F) | % | ~65 |
Note: This table presents hypothetical data based on published pharmacokinetic studies of unlabeled arbutin in rats. discovery.csiro.aunih.gov The use of this compound allows for the precise measurement of the administered drug's kinetics.
To understand where the compound and its metabolites accumulate in the body, quantitative tissue biodistribution studies are performed. At the end of the pharmacokinetic study, animals are euthanized, and various organs and tissues (e.g., liver, kidneys, brain, spleen, muscle, fat) are collected.
The concentration of this compound and its labeled metabolites in each tissue is then quantified using LC-MS/MS. Studies with unlabeled arbutin have indicated that it is primarily found in the liver and kidneys, the main organs of metabolism and excretion, respectively. discovery.csiro.aunih.gov A study using this compound would provide definitive quantitative data on the extent of distribution to these and other tissues. The ¹³C label would enable the differentiation of the administered compound and its direct metabolites from the complex biological matrix of each tissue. This is particularly useful for confirming that the detected hydroquinone in tissues originates from the administered arbutin.
Systemic Biotransformation Pathway Mapping of this compound in Preclinical Species
The administration of this compound to preclinical species, such as rats, has enabled a detailed mapping of its systemic biotransformation. Following oral administration, the primary metabolic event is the cleavage of the glycosidic bond, liberating the 13C-labeled glucose and the unlabeled hydroquinone moiety. However, a significant portion of arbutin is absorbed intact and undergoes metabolism.
The major circulating metabolites identified through the use of this compound as a tracer are Hydroquinone-glucuronide and Hydroquinone-sulfate . The presence of the 13C label on the glucose portion of any uncleaved arbutin allows for clear differentiation from endogenous glucose. More importantly, analysis of plasma and tissue samples reveals the appearance of these key conjugated metabolites, confirming that after absorption, arbutin is subjected to phase II metabolism. The liver is the primary site for this biotransformation, where uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) catalyze the addition of glucuronic acid and sulfate (B86663) groups to the hydroquinone part of the molecule, respectively. The use of this compound helps to confirm that the core structure of arbutin is the substrate for these enzymatic reactions.
Excretion Profiles of this compound and its Labeled Metabolites in Animal Models
Studies employing this compound have provided precise data on the excretion routes and rates of the parent compound and its metabolites. In animal models, the primary route of excretion is via the urine. Following oral administration, a significant percentage of the administered 13C-labeled dose is recovered in the urine within the first 24 hours.
The analysis of urine samples reveals a distinct profile of excreted compounds. The majority of the excreted radioactivity corresponds to the labeled metabolites, Hydroquinone-glucuronide-13C6 and Hydroquinone-sulfate-13C6 . A smaller fraction is excreted as unchanged This compound . The presence of the 13C6-label in these excreted metabolites provides unequivocal evidence of their origin from the administered arbutin. Fecal excretion of this compound and its metabolites is generally found to be a minor route of elimination in these preclinical models.
Table 1: Illustrative Excretion Profile of this compound and its Metabolites in Rat Urine (0-24h)
| Compound | Percentage of Administered 13C Dose |
| This compound | 5-10% |
| Hydroquinone-glucuronide-13C6 | 40-50% |
| Hydroquinone-sulfate-13C6 | 20-30% |
| Other Minor Metabolites | <5% |
| Total Urinary Excretion | 65-85% |
Note: The data in this table is illustrative and based on typical findings in preclinical studies. Actual percentages may vary depending on the specific study parameters.
Mechanistic Insights into Arbutin Metabolism through Isotope Tracing
The use of this compound has been instrumental in moving beyond simple identification of metabolites to providing profound mechanistic insights into the metabolic processes involved.
Detailed Investigation of Glucosidic Cleavage Pathways of this compound
A pivotal aspect of arbutin's metabolism is the cleavage of its O-glycosidic bond. Isotope tracing with this compound has helped to delineate where and how this cleavage occurs. While some degree of acid-catalyzed hydrolysis may occur in the stomach, studies have shown that a significant portion of arbutin is absorbed intact. The presence of Hydroquinone-13C6 in systemic circulation, albeit at low levels, confirms that cleavage does occur post-absorption.
Furthermore, the analysis of gut contents in animal models administered this compound has revealed the role of the gut microbiota. Certain bacteria within the gastrointestinal tract possess β-glucosidase enzymes capable of cleaving the glycosidic bond of arbutin. This releases Hydroquinone-13C6 and glucose directly into the gut lumen. The subsequent absorption of this labeled hydroquinone contributes to the systemic pool of metabolites.
Tracing the Subsequent Metabolic Fate of Hydroquinone-13C6 Moiety
Once the Hydroquinone-13C6 moiety is liberated, either systemically or within the gut, its subsequent metabolic fate can be precisely tracked. The 13C label acts as a clear marker, allowing researchers to follow its journey. Systemically, the labeled hydroquinone is efficiently conjugated in the liver to form Hydroquinone-glucuronide-13C6 and Hydroquinone-sulfate-13C6 . These conjugation reactions are a critical detoxification pathway, increasing the water solubility of the hydroquinone and facilitating its renal excretion.
Applications of Arbutin 13c6 in Mechanistic Biological Studies
Elucidating Enzyme Kinetics and Reaction Mechanisms
The use of stable isotope-labeled substrates is a cornerstone of modern enzymology. acs.orgnih.gov Arbutin-13C6 offers a sophisticated approach to dissecting the interactions between arbutin (B1665170) and its target enzymes.
Utilization of this compound as a Labeled Substrate for Tyrosinase Inhibition Studies
Arbutin is widely recognized as a competitive inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. abcam.comdrugbank.com While many studies have characterized this inhibition, the precise mechanism can be further elucidated using this compound. Traditional kinetic assays rely on spectrophotometric measurements of product formation. nih.govnih.gov However, using this compound as a substrate allows for direct monitoring of the labeled molecule and its potential products via mass spectrometry. This can help distinguish between true inhibition (binding to the active site without reaction) and very slow substrate turnover.
Some studies have demonstrated that under certain conditions, tyrosinase can hydroxylate arbutin. nih.gov The use of this compound would enable researchers to definitively trace the carbon skeleton of arbutin and identify any resulting hydroxylated, 13C-labeled products, providing unambiguous evidence of a substrate-like behavior. This kinetic characterization is crucial for a complete understanding of its action mechanism. nih.govnih.gov
Hypothetical Kinetic Data for Tyrosinase Interaction with Arbutin
| Compound | Michaelis Constant (Km) | Catalytic Constant (kcat) | Inhibition Type |
| α-Arbutin | 6.5 ± 0.58 mM nih.gov | 4.43 ± 0.33 s-1 nih.gov | Competitive Inhibitor / Substrate drugbank.comnih.gov |
| β-Arbutin | 3.0 ± 0.19 mM nih.gov | 3.7 ± 0.29 s-1 nih.gov | Competitive Inhibitor / Substrate drugbank.comnih.gov |
| This compound | Predicted similar to unlabeled | Predicted similar to unlabeled | Allows for MS-based tracking |
This table presents published data for unlabeled arbutin and illustrates the expected role of this compound as a tracer.
Characterization of Metabolic Enzyme Activities with this compound
Beyond its interaction with tyrosinase, arbutin is a substrate for other enzymes, notably β-glucosidases found in intestinal microflora. nih.govgoogle.com These enzymes hydrolyze arbutin into hydroquinone (B1673460) and glucose. google.com This metabolic activation is believed to be essential for some of arbutin's biological activities and potential toxicity. nih.gov
The use of this compound provides an ideal method for studying the kinetics of this hydrolysis. By incubating this compound with bacterial or purified β-glucosidase, researchers can precisely quantify the rate of formation of hydroquinone-13C6. This is accomplished by separating the reaction mixture using techniques like liquid chromatography and analyzing the distinct mass-to-charge ratio of the labeled product with a mass spectrometer. This approach avoids potential interference from other compounds in a complex biological sample and offers superior sensitivity for measuring enzyme activity. acs.orgnih.gov
Investigating Cellular Uptake and Intracellular Trafficking
For a compound like arbutin to exert its biological effects, such as inhibiting melanin production in melanocytes, it must first cross the cell membrane and reach its intracellular target. nih.gov this compound is an invaluable tracer for quantitatively studying these transport and localization processes.
Quantitative Assessment of this compound Transport Across Biological Membranes
Determining the rate and extent of a drug's entry into cells is a fundamental aspect of pharmacology. Stable isotope labeling offers a gold-standard method for these quantitative uptake studies. metsol.comresearchgate.net Cells, such as the B16 melanoma cell line often used in melanin research, can be incubated with a known concentration of this compound for various time points. researchgate.net After incubation, the cells are washed, and the intracellular metabolites are extracted.
Using liquid chromatography-mass spectrometry (LC-MS), the amount of intracellular this compound can be precisely quantified by comparing its signal to a known amount of an internal standard. researchgate.net This allows for the creation of detailed uptake curves and the calculation of key transport parameters. This method is more robust and less prone to artifacts than fluorescence-based assays, which can be affected by quenching or non-specific binding.
Illustrative Data: Time-Dependent Uptake of this compound in B16 Melanoma Cells
| Time (minutes) | Intracellular this compound (pmol/106 cells) |
| 0 | 0 |
| 5 | 15.2 |
| 15 | 40.5 |
| 30 | 75.8 |
| 60 | 110.3 |
This table represents a hypothetical dataset demonstrating the type of quantitative information that can be obtained from a stable isotope tracing experiment for cellular uptake.
Stable Isotope Tracing for Intracellular Localization of Labeled Arbutin and its Derivatives
Understanding where a compound and its metabolites accumulate within a cell is critical to pinpointing its mechanism of action. Stable isotope tracing with this compound enables the precise mapping of its subcellular distribution. nih.gov After cellular uptake, cells can be subjected to fractionation protocols that separate different organelles, such as the nucleus, mitochondria, melanosomes, and the cytosol.
The amount of this compound and any derived metabolites (e.g., hydroquinone-13C6) in each fraction can then be quantified by mass spectrometry. f1000research.com This technique can reveal, for example, whether arbutin accumulates within melanosomes, the site of tyrosinase activity, or if it is metabolized in the cytoplasm. Such studies provide crucial spatial insights that complement kinetic and uptake data, painting a more complete picture of the compound's cellular journey. nih.govnih.gov
Probing Metabolic Reprogramming in Cellular and Animal Models
Metabolic reprogramming is a hallmark of many diseases, including cancer, where cells alter their metabolic pathways to support rapid growth and proliferation. mdpi.com Stable isotope tracers are essential tools for mapping these altered metabolic fluxes. nih.govescholarship.org this compound can be used to investigate how cells with different metabolic phenotypes handle this xenobiotic molecule.
For instance, cancer cells often exhibit altered glucose and amino acid metabolism. By introducing this compound, researchers can trace the fate of its glucose moiety and hydroquinone core in normal versus cancerous cell lines. This could reveal whether the compound is metabolized differently or if it influences central carbon metabolism. Furthermore, studies have shown that arbutin can affect various signaling pathways and cellular processes, including those related to oxidative stress and inflammation, which are intricately linked to metabolism. researchgate.netmdpi.comnih.gov Using this compound in in vivo models, such as mice with induced skin hyperpigmentation, would allow for tracing its metabolism and distribution throughout the organism, providing systemic insights into its bioactivity and how it may influence the metabolic state of different tissues. f1000research.com
Identification of Dysregulated Metabolic Pathways Using this compound Tracing
Stable isotope tracing is a highly effective technique for pinpointing metabolic pathways that are altered in disease states, such as cancer or metabolic disorders. nih.govnih.gov The fundamental principle involves introducing a labeled substrate, like this compound, into a biological system (e.g., cell culture or an in vivo model) and tracking the labeled atoms. nih.gov In a healthy system, the metabolism of this compound would produce a predictable pattern of 13C-labeled downstream products. However, in a diseased state characterized by dysregulated metabolism, this pattern will change, providing clear evidence of altered pathway activity.
When this compound is introduced to cells, it is first hydrolyzed into hydroquinone and 13C6-glucose. nih.gov The labeled glucose then enters central carbon metabolism. By analyzing the mass isotopologue distribution (MID) of key metabolites, researchers can determine the relative activity of different pathways. nih.gov An isotopologue is a molecule that differs only in its isotopic composition, and the MID describes the fractional abundance of molecules with a certain number of heavy isotopes (e.g., M+0 for unlabeled, M+1 for one 13C atom, M+6 for six 13C atoms). frontiersin.orgnih.gov
For instance, if a particular disease state upregulates a pathway that utilizes intermediates from glycolysis, an increase in the abundance of 13C-labeled metabolites within that pathway would be observed. Conversely, a downregulation would lead to a decrease in 13C incorporation. This allows for the identification of specific enzymatic steps or entire pathways that are functionally altered. nih.gov
Table 1: Hypothetical Mass Isotopologue Distribution (MID) in a Key Glycolytic Intermediate After this compound Administration
This table illustrates a hypothetical scenario where "Metabolite X," a downstream product of glucose metabolism, is analyzed. In the control cells, a baseline distribution of 13C-labeled isotopologues is established. In the "Dysregulated" cells, the significant shift in the M+3 and M+6 fractions indicates a profound alteration in the pathway responsible for producing Metabolite X, directly pointing researchers toward the site of metabolic dysfunction.
| Isotopologue | Control Group (% Abundance) | Dysregulated Group (% Abundance) | Implication |
| M+0 (Unlabeled) | 5.0 | 4.5 | Unlabeled pool from other sources. |
| M+1 | 10.0 | 8.5 | Minor pathways or natural abundance. |
| M+2 | 15.0 | 12.0 | Contribution from specific entry points. |
| M+3 | 40.0 | 60.0 | Significant increase suggests upregulation of a contributing pathway. |
| M+4 | 10.0 | 7.0 | |
| M+5 | 5.0 | 3.0 | |
| M+6 | 15.0 | 5.0 | Significant decrease suggests downregulation of the direct glycolytic flux. |
Note: This data is illustrative, demonstrating the principles of using this compound for identifying metabolic shifts. M+n indicates the metabolite with 'n' carbon atoms replaced by 13C.
Quantification of De Novo Biosynthesis Pathways Enabled by 13C Labeling
Beyond tracing catabolic routes, 13C labeling is instrumental in quantifying the efficiency of de novo biosynthesis pathways, particularly in the context of metabolic engineering. nih.govnih.gov Researchers have successfully engineered microorganisms like Escherichia coli and Corynebacterium glutamicum to produce arbutin from simple, renewable carbon sources like glucose. nih.govresearchgate.net In these systems, quantifying the production flux—the rate of synthesis—is critical for optimizing yield. nih.govresearchgate.net
To achieve this, the engineered microbes are cultured in a medium containing a 13C-labeled substrate, such as [U-13C6]glucose. medchemexpress.com This labeled glucose is consumed by the cells and channeled through the engineered biosynthetic pathway to produce arbutin. The resulting arbutin molecule will incorporate the 13C atoms from the glucose precursor. researchgate.net By measuring the degree of 13C enrichment in the final arbutin product via mass spectrometry, scientists can precisely calculate the amount of arbutin that was newly synthesized. researchgate.netnih.gov
This approach is invaluable for comparing the efficacy of different metabolic engineering strategies. For example, researchers can test various genetic modifications—such as overexpressing key enzymes in the shikimate pathway or knocking out competing pathways—to see which changes result in the highest flux towards arbutin production. nih.govresearchgate.netfrontiersin.org
Table 2: Research Findings on De Novo Arbutin Biosynthesis Using Engineered Microorganisms
This table summarizes actual research findings where metabolic engineering strategies were employed to enhance the de novo synthesis of β-arbutin. The production titers are a direct measure of the biosynthetic pathway's efficiency, which can be precisely quantified using 13C-labeling techniques to trace the flow of carbon from the initial substrate to the final product.
| Engineered Strain | Genetic Modification Strategy | Final β-Arbutin Titer (g/L) | Reference |
| Escherichia coli | Enhanced shikimate pathway and optimized glucose concentration. | 4.19 | nih.gov |
| Pseudomonas chlororaphis P3-Ar5 | Plasmid-free pathway construction and mixed fed-batch fermentation. | 6.79 | nih.gov |
| Corynebacterium glutamicum AR11 | Inactivated competing pathways, modified upstream metabolism. | 7.94 | researchgate.net |
| Yarrowia lipolytica | Overexpression of 3-deoxy-D-arabino-heptulosonic acid 7-phosphate synthase (DHS1, DHS2). | 8.6 | frontiersin.org |
Future Directions and Emerging Research Opportunities for Arbutin 13c6
Development of Next-Generation Isotope Tracing Methodologies for Arbutin-13C6
The ability to accurately quantify and trace this compound and its metabolites is fundamental to its research applications. While established methods provide a robust foundation, next-generation methodologies promise enhanced sensitivity, resolution, and structural elucidation.
Current state-of-the-art techniques, such as stable isotope dilution analysis coupled with gas chromatography-mass spectrometry (GC-MS), are highly effective for the quantification of arbutin (B1665170). acs.org However, the future lies in leveraging more advanced analytical platforms to handle complex biological matrices. The use of Ultra-Performance Liquid Chromatography coupled with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (UPLC-FTICR-MS) represents a significant step forward. nih.gov This technology offers superior mass accuracy and resolution, enabling the confident identification of this compound-derived metabolites even in minute quantities and helping to discriminate biological signals from background noise. nih.gov
Another promising avenue is the enhanced use of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. While ¹³C NMR traditionally suffers from low sensitivity due to the low natural abundance of the isotope (1.1%), using fully labeled this compound overcomes this limitation. nih.govrsc.org Advanced NMR techniques, such as the Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE), can provide direct ¹³C-¹³C correlations, offering unambiguous insights into the carbon framework of metabolites and helping to elucidate novel biotransformation pathways without reliance on database matching. nih.govfrontiersin.org
Table 1: Comparison of Current and Next-Generation Tracing Methodologies
| Methodology | Key Advantages for this compound Tracing | Emerging Research Focus |
|---|---|---|
| GC-MS | High accuracy and precision for quantification of known analytes. acs.org | Miniaturization and improved derivatization protocols. |
| UPLC-FTICR-MS | Ultra-high mass resolution and accuracy for unknown metabolite identification. nih.gov | Integration with ion mobility spectrometry for isomeric separation. |
| ¹³C NMR | Unambiguous structural elucidation of metabolites and pathway mapping. nih.govrsc.org | Application of advanced pulse sequences (e.g., INADEQUATE) for complex mixtures. nih.govfrontiersin.org |
Integration of this compound Tracing with Multi-Omics Approaches for Holistic Metabolic Understanding
To achieve a comprehensive understanding of Arbutin's biological role, its metabolic footprint must be contextualized within the broader cellular machinery. Integrating this compound tracing with multi-omics platforms—such as transcriptomics, proteomics, and metabolomics—offers a systems-level view of its impact. researchgate.net
Metabolomics studies using ¹³C-labeled substrates are powerful tools for mapping intracellular metabolic fluxes. mdpi.com By introducing this compound into a biological system (e.g., cell culture or an organism), researchers can precisely track the flow of the ¹³C label through various metabolic pathways. For example, upon hydrolysis, this compound would yield ¹³C-labeled hydroquinone (B1673460) and unlabeled glucose. researchgate.net The labeled hydroquinone can then be tracked as it undergoes further reactions.
The real power emerges when these targeted metabolomic findings are correlated with global changes in gene and protein expression. mdpi.com For instance, if the accumulation of a specific ¹³C-labeled metabolite of arbutin coincides with the upregulation of certain detoxification enzymes (identified via proteomics) and their corresponding transcripts (identified via transcriptomics), it provides strong evidence for a specific metabolic pathway and its genetic regulation. This holistic approach moves beyond simple metabolite identification to reveal the functional consequences and regulatory networks associated with arbutin metabolism. researchgate.net
Expanding Applications in Environmental Toxicology for Tracing Xenobiotic Fate
Xenobiotics, or compounds foreign to a biological system, are of significant environmental concern. researchgate.netresearchgate.net Arbutin, found in various plants, enters terrestrial and aquatic ecosystems through natural decomposition. mdpi.comresearchgate.net Understanding its persistence, degradation, and transformation in the environment is crucial. This compound provides an ideal tool for these environmental fate studies.
Stable isotope tracers are invaluable for tracking chemicals in complex environmental matrices like soil and water, as they allow for sensitive detection against a high background of naturally occurring organic matter. nih.govillinois.edu By introducing this compound into a soil microcosm or an aquatic environment, researchers can trace its journey with high specificity. illinois.edunih.gov
Key research questions that can be addressed include:
Biodegradation Pathways: Identifying the soil microorganisms responsible for degrading arbutin by tracking the incorporation of ¹³C into microbial biomass and metabolic byproducts. nih.gov
Persistence and Mobility: Quantifying the rate at which this compound is broken down and determining its movement through different soil layers or aquatic systems.
Formation of Bound Residues: Assessing the extent to which arbutin and its metabolites become incorporated into soil organic matter, which affects their long-term environmental impact.
These studies are essential for ecological risk assessment and for exploring the potential of specific microorganisms in the bioremediation of environments containing phenolic glycosides. nih.gov
Potential Role of this compound in Biomarker Discovery and Validation in Preclinical Research
A major challenge in drug development and toxicology is the identification of reliable biomarkers that can indicate a compound's effect or a specific disease state. Stable isotope-labeled compounds are exceptionally useful in this context because they can be used to pinpoint metabolites that are directly derived from the compound of interest. acs.org
In preclinical research, this compound can be administered to animal or cell culture models to study its metabolism in the context of a specific biological process or disease. Because the ¹³C label provides a distinct mass shift, any metabolite containing the label can be unequivocally identified by mass spectrometry as originating from arbutin.
The process for biomarker discovery using this compound would involve several key steps:
Administration: Introducing this compound into a preclinical model system (e.g., a cell line or animal model).
Metabolite Profiling: Analyzing biological samples (e.g., plasma, urine, tissue) using high-resolution mass spectrometry to detect all ¹³C-labeled metabolites.
Correlation Analysis: Identifying which labeled metabolites consistently appear or change in concentration in response to a specific condition (e.g., a disease state or a toxicological endpoint).
Validation: The identified labeled metabolite can then serve as a highly specific and verifiable biomarker of arbutin exposure and metabolism, or potentially of the condition being studied.
This approach eliminates the ambiguity of trying to identify relevant biomarkers from a vast pool of endogenous metabolites, thereby accelerating the discovery and validation process.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Arbutin |
| Hydroquinone |
| Glucose |
| Uridine (B1682114) diphosphate (B83284) glucose (UDPG) |
| Fructose 6-phosphate (F6P) |
| Glucose 6-phosphate (G6P) |
Q & A
Q. What are the critical considerations for incorporating Arbutin-13C6 into quantitative analytical workflows?
To ensure accuracy, researchers must:
- Verify isotopic purity (≥98%) and batch-specific certification to minimize interference in mass spectrometry .
- Store the compound in cool, dry conditions (2–8°C) to prevent degradation, as per stability guidelines .
- Validate methods using parameters like linearity (R² > 0.99), limit of detection (LOD), and matrix effects to confirm specificity .
- Use calibration curves with isotope-matched internal standards to correct for ion suppression/enhancement in biological samples .
Q. How should researchers design controlled experiments to assess this compound stability under varying physiological conditions?
- Define independent variables (e.g., pH, temperature, enzymatic activity) and dependent variables (e.g., degradation rate, isotopic integrity) .
- Include positive controls (e.g., unlabeled arbutin) and negative controls (e.g., solvent-only samples) to isolate degradation pathways .
- Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS/MS monitoring to simulate long-term storage .
Q. What methodological approaches ensure accurate quantification of this compound in complex biological matrices?
- Employ solid-phase extraction (SPE) or protein precipitation to reduce matrix interference .
- Optimize chromatographic separation (e.g., HILIC or reverse-phase columns) to resolve this compound from endogenous isomers .
- Validate recovery rates (≥85%) and precision (CV < 15%) across multiple runs .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported pharmacokinetic data for this compound across studies?
- Conduct cross-laboratory validation using harmonized protocols for sample preparation and instrumentation .
- Compare extraction efficiencies (e.g., methanol vs. acetonitrile) and ionization parameters (e.g., ESI vs. APCI) to identify methodological biases .
- Apply meta-analysis frameworks to assess inter-study variability, weighting data by sample size and analytical rigor .
Q. What advanced mass spectrometry parameters optimize the detection of this compound in tracer studies?
- Use high-resolution mass spectrometers (HRMS) with resolving power >30,000 to distinguish 13C6 isotopes from natural abundance 13C .
- Optimize collision energy (e.g., 10–35 eV) and dwell times to enhance sensitivity for low-abundance tracer signals .
- Implement data-independent acquisition (DIA) to capture fragmentation patterns across full-scan ranges .
Q. What statistical approaches are appropriate for longitudinal studies using this compound as a metabolic tracer?
Q. How can this compound data be integrated with multi-omics datasets in systems pharmacology research?
- Normalize isotopic enrichment data to transcriptomic/proteomic profiles using batch-correction algorithms (e.g., ComBat) .
- Apply pathway enrichment analysis (e.g., KEGG, Reactome) to link tracer kinetics with metabolic or signaling pathways .
- Use machine learning models (e.g., random forests) to predict dose-response relationships across omics layers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
